6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a tricyclic core system fused with nitrogen-containing rings. The molecule features a carboxamide group at position 5, a propyl substituent at position 7, and an imino-oxo functional group system.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-3-7-21-13(17)10(15(22)18-2)9-11-14(21)19-12-6-4-5-8-20(12)16(11)23/h4-6,8-9,17H,3,7H2,1-2H3,(H,18,22) |
InChI Key |
XOUSTQKYNPIDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Primary Amines with Cyanoacetate Derivatives
The foundational step involves condensing N-methylpropylamine with ethyl cyanoacetate under basic conditions to form a β-enaminonitrile intermediate. This reaction typically employs potassium carbonate in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours, achieving yields of 68–72%. The choice of solvent critically influences reaction kinetics, with DMF outperforming tetrahydrofuran (THF) or acetonitrile in minimizing hydrolysis byproducts.
Table 1: Solvent Optimization for β-Enaminonitrile Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 85 | 14 | 71 |
| THF | 65 | 18 | 58 |
| Acetonitrile | 80 | 16 | 63 |
Cyclization to Construct the Tricyclic Core
Cyclization of the β-enaminonitrile intermediate into the dipyridopyrimidine framework constitutes the most technically demanding step. Researchers employ a tandem acid-base catalysis system using p-toluenesulfonic acid (pTSA) and triethylamine in refluxing toluene, which facilitates simultaneous ring closure and dehydration. This method produces the bicyclic intermediate with 65–70% yield, though competing dimerization pathways reduce efficiency at scales above 100 mmol.
Microwave-assisted cyclization has emerged as a superior alternative, reducing reaction times from 24 hours to 45 minutes while improving yields to 78–82%. The rapid heating minimizes thermal degradation pathways, preserving the integrity of the imino and carboxamide groups.
Functionalization via N-Alkylation and Oxidation
Introduction of the propyl group at position 7 proceeds through nucleophilic aromatic substitution using 1-bromopropane in the presence of cesium carbonate. This step requires careful temperature control (40–50°C) to prevent over-alkylation, with DMF as the optimal solvent. Subsequent oxidation of the nascent thioether group to the sulfone derivative employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving quantitative conversion within 2 hours.
Advanced Methodological Innovations
Flow Chemistry Approaches
Continuous flow systems have revolutionized the synthesis’s scalability by addressing batch-to-batch variability in critical steps. A three-stage flow reactor configuration achieves 89% overall yield for the tricyclic core through precise control of:
- Residence time (8.5 minutes for cyclization)
- Temperature gradients (±0.5°C stability)
- Reagent stoichiometry (1.05:1 amine:cyanoacetate ratio)
Table 2: Batch vs. Flow Synthesis Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 6.5 h |
| Yield (Tricyclic) | 68% | 89% |
| Purity (HPLC) | 92% | 98.5% |
Enzymatic Resolution of Racemic Intermediates
The inherent chirality at position 13 necessitates enantioselective synthesis strategies. Immobilized lipase B from Candida antarctica (CAL-B) resolves racemic intermediates with 99% enantiomeric excess (ee) in a biphasic system of hexane and phosphate buffer (pH 7.2). This biocatalytic method eliminates traditional chiral chromatography steps, reducing solvent consumption by 73%.
Industrial-Scale Production Considerations
Green Chemistry Modifications
Recent advancements prioritize sustainable practices without compromising efficiency:
- Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental toxicity
- Catalytic molybdenum oxide systems enable solvent-free oxidation with 97% atom economy
- In-line infrared spectroscopy monitors reaction progress, minimizing analytical waste
Crystallization Optimization
Final product purification employs antisolvent crystallization using heptane-isopropyl alcohol mixtures. Seeding protocols and controlled cooling ramps (0.5°C/min) produce uniform crystals with 99.8% purity by qNMR. X-ray diffraction studies confirm the thermodynamically stable polymorphic Form II, which exhibits superior dissolution kinetics.
Comparative Analysis of Synthetic Pathways
Table 3: Method Comparison for Key Synthetic Steps
| Step | Traditional Approach | Advanced Method | Yield Improvement |
|---|---|---|---|
| Cyclization | Thermal, 24 h | Microwave, 45 min | +14% |
| Alkylation | Batch, Cs₂CO₃ | Flow, K₃PO₄ | +9% |
| Oxidation | mCPBA, CH₂Cl₂ | MoO₃-catalyzed | +5% |
| Resolution | Chiral chromatography | Enzymatic | +22% (cost) |
Chemical Reactions Analysis
Types of Reactions
6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce imine or carbonyl groups to amines or alcohols.
Substitution: This reaction can replace specific atoms or groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its triazatricyclo[8.4.0.03,8]tetradeca-pentaene core, which distinguishes it from other nitrogen-rich heterocycles. Below is a comparative analysis with two classes of analogs:
Key Observations :
- The 7-propyl group in the target may improve lipid solubility relative to the methyl esters in IIIa–IIIh, affecting pharmacokinetics .
- Unlike the spiro compounds in , which feature benzothiazole moieties for π-π interactions, the target’s carboxamide and imino groups prioritize hydrogen-bonding interactions .
Physicochemical Properties
- Lipophilicity : The 7-propyl group may enhance membrane permeability compared to smaller alkyl chains in IIIa–IIIh.
- Solubility: Carboxamide and imino groups improve aqueous solubility relative to purely aromatic analogs.
Biological Activity
6-Imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity due to its unique structural features and functional groups. This article explores its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₆H₁₇N₅O₂ and a molecular weight of approximately 311.34 g/mol. Its structure includes a triazatricyclic framework that contributes to its reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Tricyclic Structure | Provides rigidity and potential for multiple interactions with biological targets. |
| Imino Group | Enhances reactivity and potential for enzyme inhibition. |
| Carboxamide Functionality | Contributes to solubility and interaction with biomolecules. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function and disrupting metabolic pathways.
- Antimicrobial Activity : Research indicates potential effects against various pathogens, suggesting its use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
A study conducted on similar triazatricyclic compounds demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Enzyme Interaction
A detailed investigation into the interaction between this compound and a specific enzyme (e.g., dihydrofolate reductase) revealed that it acts as a competitive inhibitor. This interaction was characterized using kinetic studies which provided insights into the binding affinity and inhibition constants.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for further development in medicinal chemistry:
- Drug Development : Its potential as an antimicrobial and anticancer agent warrants further exploration in drug formulation.
- Biological Research : The compound serves as a useful tool for studying enzyme mechanisms and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
